2-Chloro-6-fluorobenzoyl chloride

Catalog No.
S1898308
CAS No.
79455-63-3
M.F
C7H3Cl2FO
M. Wt
193 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorobenzoyl chloride

CAS Number

79455-63-3

Product Name

2-Chloro-6-fluorobenzoyl chloride

IUPAC Name

2-chloro-6-fluorobenzoyl chloride

Molecular Formula

C7H3Cl2FO

Molecular Weight

193 g/mol

InChI

InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H

InChI Key

GFNAJZAKJGKJCS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)F

Alkylating Agent

One primary application of 2-chloro-6-fluorobenzoyl chloride is as an alkylating agent. This means it can transfer its benzyl group (C6H5CH2-) to other molecules. Here are some examples:

  • Synthesis of 3-Benzylsulfanyl Derivatives of 1,2,4-Triazole: Research has shown its effectiveness in introducing a benzyl group onto 1,2,4-triazole and 4-methyl-1,2,4-triazole at the 3rd position to form 3-benzylsulfanyl derivatives [1]. These derivatives are of interest for their potential biological activities.

Source

[1] Journal Article: "Synthesis and fungicidal activities of 3-benzylsulfanyl-1,2,4-triazoles and their corresponding sulfones" ()

2-Chloro-6-fluorobenzoyl chloride is an organic compound characterized by its molecular formula C7H3Cl2F\text{C}_7\text{H}_3\text{Cl}_2\text{F} and a molecular weight of approximately 193.0 g/mol. It appears as a clear, light pink liquid with a density of 1.43 g/cm³ at 25 °C. The compound is notable for its lachrymatory properties, meaning it can cause tearing upon exposure. It has a boiling point range of 106-108 °C at 15 mmHg and is typically stored under inert conditions at room temperature to maintain stability and prevent degradation .

2-chloro-6-fluorobenzoyl chloride is a hazardous compound and should be handled with appropriate safety precautions. Here are some safety points to consider:

  • Skin and eye irritant: The compound can cause irritation and burns upon contact with skin and eyes [].
  • Toxic by inhalation and ingestion: Inhalation or ingestion of the compound can be harmful [].
  • Reacts with water: The reaction with water releases hydrochloric acid fumes, which are corrosive [].
. It can participate in nucleophilic acyl substitution reactions, where it reacts with nucleophiles such as amines or alcohols to form corresponding amides or esters. This compound is also involved in the synthesis of more complex molecules, including substituted benzamides and other derivatives through coupling reactions with various nucleophiles .

The synthesis of 2-Chloro-6-fluorobenzoyl chloride can be accomplished through several methods:

  • Chlorination of Fluorobenzene: Starting from fluorobenzene, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions to introduce the chloro group.
  • Acylation Reactions: The compound can also be synthesized via acylation of the corresponding chlorinated aromatic compounds using thionyl chloride or phosphorus oxychloride, which facilitates the introduction of the benzoyl chloride functionality.
  • Direct Fluorination: In some cases, direct fluorination methods may be employed to achieve the desired substitution pattern on the aromatic ring .

2-Chloro-6-fluorobenzoyl chloride has several applications in organic synthesis:

  • Intermediate in Drug Synthesis: It is used as an intermediate in the preparation of pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Synthesis of Functionalized Aromatic Compounds: The compound serves as a precursor for synthesizing various functionalized aromatic compounds used in agrochemicals and fine chemicals.
  • Research Tool: It is utilized in laboratory research for the development of new synthetic methodologies and exploration of chemical reactivity .

Interaction studies involving 2-Chloro-6-fluorobenzoyl chloride have primarily focused on its reactivity with nucleophiles such as amines and alcohols. These studies reveal that the compound readily undergoes nucleophilic substitution reactions, leading to the formation of various derivatives that may possess enhanced biological activities or novel properties. Additionally, its interactions with metal catalysts during coupling reactions have been documented, showcasing its versatility in synthetic applications .

Several compounds share structural similarities with 2-Chloro-6-fluorobenzoyl chloride, including:

Compound NameMolecular FormulaKey Features
2-Chlorobenzoyl chlorideC7H5ClOCommonly used in acylation reactions
6-Fluorobenzoyl chlorideC7H5ClFExhibits similar reactivity patterns
Benzoyl chlorideC7H5ClOA widely used acylating agent
2-Fluorobenzoyl chlorideC7H5ClFSimilar reactivity but lacks chloro substituent

Uniqueness: The unique combination of both chloro and fluoro substituents on the aromatic ring distinguishes 2-Chloro-6-fluorobenzoyl chloride from other similar compounds. This specific substitution pattern may influence its reactivity and biological activity, making it a valuable intermediate in synthetic chemistry .

The development of 2-chloro-6-fluorobenzoyl chloride traces its origins to the broader advancement of halogenated aromatic chemistry during the mid-to-late twentieth century. While specific discovery dates for this particular compound remain poorly documented in available literature, its synthesis methodology appears closely linked to the evolution of fluorinated organic compounds in industrial chemistry. The compound emerged as a byproduct during the optimization of 2-chloro-6-fluorobenzoic acid preparation processes, where researchers discovered its formation through controlled reactions involving thionyl chloride reflux and organic solvent dehydration procedures.

Patent literature indicates significant activity in related synthetic pathways during the early 2010s, with documented methods for preparing precursor compounds such as 2-chloro-6-fluorobenzaldehyde appearing in Chinese patent applications around 2012. These developments suggest that systematic investigation of 2-chloro-6-fluorobenzoyl chloride synthesis likely occurred during this period, driven by increasing demand for fluorinated pharmaceutical intermediates and agrochemical building blocks.

The compound's emergence coincided with the pharmaceutical industry's growing recognition of fluorine's unique properties in drug design, particularly its ability to enhance metabolic stability, improve bioavailability, and modify molecular interactions. This historical context positioned 2-chloro-6-fluorobenzoyl chloride as a valuable synthetic intermediate capable of introducing both chlorine and fluorine functionalities into target molecules through controlled acylation reactions.

Significance in Organic Synthesis and Industrial Applications

2-Chloro-6-fluorobenzoyl chloride occupies a central position in modern organic synthesis due to its exceptional reactivity profile and structural versatility. The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory and analgesic drugs where the dual halogen substitution pattern provides enhanced pharmacological properties. Research applications demonstrate its utility in creating novel anticancer agents, with particular emphasis on breast cancer and lung cancer treatments, where the fluorine substituent contributes to improved drug efficacy and selectivity.

In agrochemical development, 2-chloro-6-fluorobenzoyl chloride plays a crucial role in formulating advanced herbicides and fungicides. The compound's ability to introduce fluorinated functionalities into crop protection agents aligns with industry demands for more environmentally sustainable and effective agricultural chemicals. This application reflects broader trends toward precision agriculture and reduced environmental impact through enhanced chemical efficiency.

Table 1: Physical and Chemical Properties of 2-Chloro-6-fluorobenzoyl Chloride

PropertyValueUnitSource
Molecular Weight193.00g/mol
Boiling Point106°C
Density1.43g/mL
Refractive Index1.525-
Flash Point93°C
Physical FormClear Liquid-
ColorColorless to Light Yellow-
Moisture SensitivityHigh-

The compound's significance extends to material science applications, where it contributes to developing specialty polymers and resins with improved thermal stability and chemical resistance. The presence of both chlorine and fluorine atoms in the molecular structure allows for the creation of materials with unique properties, including enhanced flame retardancy and chemical inertness.

Table 2: Primary Applications and Market Sectors

Application SectorSpecific UsesKey Benefits
Pharmaceutical SynthesisAnti-inflammatory drug intermediatesEnhanced metabolic stability
Agrochemical DevelopmentHerbicide and fungicide formulationImproved environmental profile
Material ScienceSpecialty polymer synthesisSuperior thermal properties
Research and DevelopmentNovel compound explorationVersatile synthetic building block

Recent market developments indicate growing investment opportunities in 2-chloro-6-fluorobenzoyl chloride production, driven by expanding pharmaceutical research activities and increasing demand for precision medicine applications. The compound's role in developing targeted therapies aligns with industry trends toward personalized treatments, where fluorinated intermediates provide essential building blocks for complex drug molecules.

The integration of artificial intelligence and machine learning technologies in drug discovery processes has further enhanced the compound's significance, as computational methods increasingly rely on fluorinated building blocks like 2-chloro-6-fluorobenzoyl chloride to optimize synthetic pathways and reduce development timelines. This technological advancement positions the compound as a critical component in next-generation pharmaceutical development strategies.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (28.57%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

79455-63-3

Wikipedia

2-Chloro-6-fluorobenzene-1-carbonyl chloride

Dates

Modify: 2023-08-16

Explore Compound Types